molecular formula C13H15N3O3S2 B2942057 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034255-57-5

3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No. B2942057
CAS RN: 2034255-57-5
M. Wt: 325.4
InChI Key: VKQSOQQBRLMCNW-UHFFFAOYSA-N
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Description

The compound “3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a thiophene ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridazine ring is a six-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, pyridazine, and thiophene rings would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study by Azab, Youssef, and El-Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. They produced various pyran, pyridine, and pyridazine derivatives, among others, through reactions involving the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. The synthesized compounds were tested for their antibacterial activity, and eight of them demonstrated high effectiveness. This research highlights the potential of such heterocyclic compounds in developing new antibacterial agents, contributing to the broader field of antimicrobial resistance and drug development (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Heterocyclic Compounds

El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole. Their work involved creating various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, by reacting the sulfonamide with different reagents. These compounds were assessed for their antimicrobial properties, contributing valuable insights into the development of novel antimicrobial agents and expanding the understanding of heterocyclic chemistry in medicinal applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Iodine-Catalyzed Sulfenylation in Green Chemistry

Hiebel and Berteina‐Raboin (2015) presented an iodine-catalyzed sulfenylation method for imidazo[1,2-a]-pyridines, -pyrimidines, and [1,2-b]pyridazines with various thiophenols, utilizing hydrogen peroxide as the oxidizing agent in PEG400. This metal-free approach facilitated the creation of 3-arylthioimidazoheterocycles with moderate to excellent yields, showcasing the method's efficiency and the potential environmental benefits of using greener solvents and catalysts in the synthesis of heterocyclic compounds (Hiebel & Berteina‐Raboin, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could focus on exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

3-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-10-4-5-13(20-10)21(17,18)16-8-6-11(9-16)19-12-3-2-7-14-15-12/h2-5,7,11H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQSOQQBRLMCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

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